(2,9)(6,9)-Purinophane

X-ray crystallography purine stacking geometry cyclophane conformation

Researchers quantifying base-stacking interactions via UV hypochromism require a geometrically defined, non-polymeric calibration standard to establish the upper bound of spectroscopic response. Generic purinophanes adopt variable stacking geometries that invalidate comparative measurements. - (2,9)(6,9)-Purinophane is the only triply bridged purine cyclophane reported, enforcing a rigid, fully overlapped face-to-face stacking conformation confirmed by single-crystal X-ray diffraction. - Exhibits maximal hypochromicity among purinophanes, enabling reproducible normalization of UV melting and intercalator-induced unstacking assays across laboratories. - Supplied with documented X-ray crystallographic coordinates for direct use as a computational benchmark in quantum chemical validation of stacking energy calculations.

Molecular Formula C17H20N10
Molecular Weight 364.4 g/mol
CAS No. 97961-51-8
Cat. No. B1208060
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2,9)(6,9)-Purinophane
CAS97961-51-8
Synonyms(2,9)(6,9)-purinophane
Molecular FormulaC17H20N10
Molecular Weight364.4 g/mol
Structural Identifiers
SMILESC1CCN2C=NC3=C(N=C(CCCN=C4C5C(=NC=N4)N(C1)C=N5)N=C32)N
InChIInChI=1S/C17H20N10/c18-14-12-17-25-11(24-14)4-3-5-19-15-13-16(21-8-20-15)26(10-23-13)6-1-2-7-27(17)9-22-12/h8-10,13H,1-7H2,(H2,18,24,25)
InChIKeyIKKPMUXPIYYTCB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

B2B Procurement Guide for (2,9)(6,9)-Purinophane


(2,9)(6,9)-Purinophane (CAS 97961-51-8, molecular formula C17H20N10, MW 364.4 g/mol) [1] [2] is a triply bridged purine cyclophane in which two purine rings are covalently linked by three bridges (two nitrilometheno and one metheno) [3]. This unique architecture enforces a fully overlapped, face-to-face stacking conformation of the two purine rings, as confirmed by single-crystal X-ray diffraction analysis [4]. The compound was designed explicitly as a model system to study the relationship between base-stacking geometry and hypochromism in nucleic acid chemistry [4] [5].

Why Generic Purinophanes Cannot Replace (2,9)(6,9)-Purinophane


Purine cyclophanes (purinophanes) exhibit widely variable stacking geometry depending on the number, type, and attachment positions of bridging groups [1] [2]. Singly bridged (6,9)purinophanes adopt a cross-stacked orientation with only partial ring overlap, while dithia-bridged variants display distinct interplanar distances and lateral offsets [2]. In contrast, (2,9)(6,9)-purinophane is the only triply bridged purine cyclophane reported in the literature [3]. Its three covalent bridges enforce a rigid, fully overlapped (parallel) stacking conformation that cannot be achieved by any singly or doubly bridged analog [3] [4]. Substituting generically among purinophane classes therefore introduces uncontrolled variation in stacking geometry, directly altering the magnitude of hypochromism and invalidating comparative biophysical measurements [1].

Differentiation Evidence for (2,9)(6,9)-Purinophane


Fully Overlapped Purine Stacking by Triple Bridges

Single-crystal X-ray diffraction analysis of (2,9)(6,9)-purinophane confirmed a fully overlapped, face-to-face parallel stacking orientation of the two purine rings with a defined interplanar distance [1]. This contrasts with singly bridged (6,9)(9′,6′)purinophanes, which crystallize in a cross-stacking form with an interplanar distance of approximately 3.3 Å but only partial ring overlap [2]. The triple-bridge architecture of (2,9)(6,9)-purinophane—comprising two nitrilometheno bridges at the 2,9-positions and one metheno bridge at the 6,9-positions—eliminates conformational flexibility and prohibits the cross-stacked or laterally offset geometries observed in other purinophane subclasses [3].

X-ray crystallography purine stacking geometry cyclophane conformation

Maximum Hypochromicity Among Purinophanes

Comparative analysis across multiple purinophane subclasses demonstrated that the fully overlapped orientation of the two purine rings in triply bridged purinophane 1 (i.e., (2,9)(6,9)-purinophane) yields the largest hypochromicity among all purinophanes studied [1]. The hypochromism magnitude was directly correlated with the degree of ring overlap, with the triply bridged system producing the maximum UV absorbance decrease at the purine chromophore absorption maximum compared to non-stacked reference compounds [2]. Singly bridged and dithia-bridged purinophanes with partial or offset stacking exhibited consistently smaller hypochromic effects [2].

hypochromism UV spectroscopy base stacking purine chromophore

Conformational Homogeneity vs. Fluxional Behavior

Variable-temperature 1H NMR studies on singly bridged (N6,9)-6-aminopurinophanes revealed fluxional behavior arising from restricted rotation about the N6–C6 bond, producing distinct syn and anti conformers [1]. In contrast, the triple-bridge structure of (2,9)(6,9)-purinophane locks the purine rings into a single, spectroscopically homogeneous conformation, eliminating temperature-dependent signal splitting [2]. This was confirmed by the absence of dynamic NMR phenomena in the triply bridged system, whereas nonamethylene- and decamethylene-bridged adenine cyclophanes exhibited temperature-dependent coalescence of bridge proton resonances [1].

NMR spectroscopy conformational analysis restricted rotation purinophane dynamics

Unique Electrostatic & H-Bonding Profile

The molecular formula C17H20N10 with 1 hydrogen bond donor and 9 hydrogen bond acceptors creates a highly polarized molecular surface distinct from simpler purinophanes. The two nitrilometheno bridges (–N=CH–) and one metheno bridge contribute additional heteroatom contacts and shape constraints absent in alkyl-chain-bridged or dithia-bridged analogs [1]. This unique H-bond donor/acceptor ratio (1:9) and the spatial arrangement of nitrogen atoms around the stacked purine core produce an electrostatic potential surface that differs fundamentally from the smoother, more hydrophobic surfaces of polymethylene-bridged cyclophanes [1].

molecular recognition hydrogen bonding electrostatic potential purine cyclophane

Application Scenarios for (2,9)(6,9)-Purinophane


Hypochromism Reference Standard for Stacking Assays

Because (2,9)(6,9)-purinophane exhibits the maximum hypochromicity among purinophanes due to its fully overlapped ring geometry [1], it serves as an ideal positive control and calibration standard in UV spectroscopic assays designed to quantify base-stacking interactions. Researchers studying DNA/RNA duplex stability, intercalator-induced unstacking, or temperature-dependent melting can use this compound to establish the upper bound of hypochromic response in a chemically defined, non-polymeric system, enabling normalization of measurements across laboratories and experimental conditions [2].

Conformationally Homogeneous Probe for NMR Ring Current Effects

The rigid, triple-bridge architecture eliminates the conformational fluxionality observed in singly bridged purinophanes [1], making (2,9)(6,9)-purinophane a superior probe molecule for mapping diamagnetic anisotropy effects of purine rings via NMR spectroscopy. Researchers can use the bridge methylene and methine protons as structurally fixed 'reporter groups' whose chemical shifts unambiguously reflect the through-space magnetic influence of the stacked aromatic rings, without confounding contributions from conformational exchange [2].

Model System for Stacking Energy Calculation Validation

The availability of high-resolution X-ray crystal structure coordinates for (2,9)(6,9)-purinophane [1] combined with its experimentally measured hypochromism and conformational rigidity [2] makes it an experimentally tractable benchmark for validating quantum chemical (e.g., SAPT, CCSD(T)) and molecular mechanics force field calculations of purine–purine stacking energies. Unlike flexible dinucleotide models, the fixed geometry removes ambiguity in comparing computed vs. experimental observables.

Scaffold for Purine–Ligand Recognition in Stacked Geometry

The unique surface electrostatics and defined spatial arrangement of 10 nitrogen atoms around the stacked purine core [1] provide a geometrically constrained platform for studying how small molecules (metal ions, heterocyclic ligands, nucleobase analogs) interact with stacked purine systems. This is relevant for research on purine-binding proteins, nucleic acid drug targeting, and the design of artificial receptors that exploit π–π stacking [2].

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